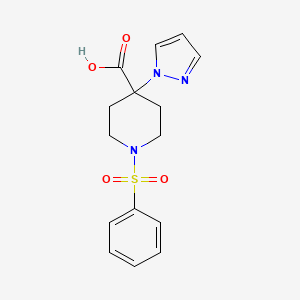![molecular formula C21H20N2O2 B5295739 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5295739.png)
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one, also known as CAY10505, is a small molecule that has been studied for its potential therapeutic effects. This compound has shown promise in various scientific research studies, particularly in the fields of cancer and inflammation. In
Wirkmechanismus
The mechanism of action of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one is not fully understood. However, it has been suggested that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one may exert its therapeutic effects by inhibiting specific signaling pathways involved in cancer and inflammation. For example, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to have various biochemical and physiological effects in scientific research studies. For example, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to suppress the production of pro-inflammatory cytokines in macrophages. These effects suggest that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one may have potential therapeutic applications in cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one. One direction is to further elucidate its mechanism of action in cancer and inflammation. This may involve identifying specific targets that are affected by 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one and characterizing the downstream effects of these targets. Another direction is to explore the potential therapeutic applications of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, future research may focus on optimizing the synthesis method of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one to improve its purity and yield.
Synthesemethoden
The synthesis of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been described in various scientific research papers. One such method involves the reaction of 4-nitroaniline with 5-methyl-2-furfural in the presence of a base and a palladium catalyst. The resulting product is then treated with 1,3-dibromo-2-butene to yield 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one. This method has been optimized to yield high purity and high yield of 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one.
Wissenschaftliche Forschungsanwendungen
3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has been studied for its potential therapeutic effects in various scientific research studies. One study found that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one inhibited the growth of breast cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Another study found that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one had anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in macrophages. These studies suggest that 3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one has potential therapeutic applications in cancer and inflammation.
Eigenschaften
IUPAC Name |
(E)-3-(4-anilinoanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15(14-20(24)21-13-8-16(2)25-21)22-18-9-11-19(12-10-18)23-17-6-4-3-5-7-17/h3-14,22-23H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKALQDSQQWCJPF-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-anilinoanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5295658.png)
![2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5295661.png)
![4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5295666.png)
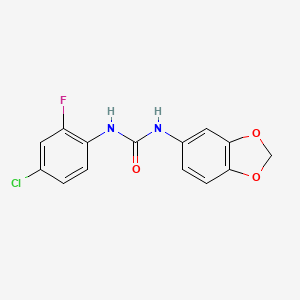
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5295684.png)
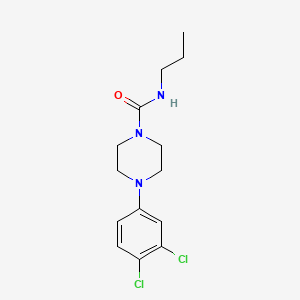
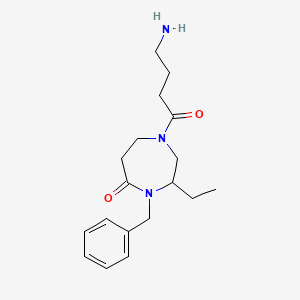
![3-{2-[(2-hydroxyethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5295694.png)
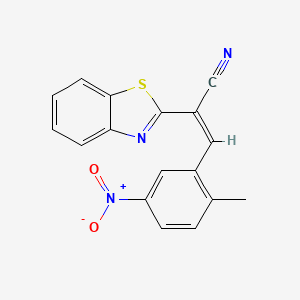
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)
![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)
![3-(benzylthio)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295733.png)
